molecular formula C18H20N4O B2373590 4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 900869-56-9

4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Cat. No. B2373590
CAS RN: 900869-56-9
M. Wt: 308.385
InChI Key: IDUCPGXKTWVBIB-UHFFFAOYSA-N
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Description

“4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are nitrogen-containing heterocyclic compounds that have been significant in synthetic and medicinal chemistry . They have been used as scaffolds for the synthesis and development of many promising drugs .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the use of metal catalysts . For instance, Cu(I) catalyzed 1,3 dipolar cycloaddition reaction has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine system ring is essentially planar . The 4-tolyl group makes a dihedral angle with the pyrazolo[1,5-a]pyrimidine ring system . The crystal packing is stabilized mainly by van der Waals forces .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .

Scientific Research Applications

Imaging in Parkinson's Disease

Wang, Gao, Xu, and Zheng (2017) synthesized a novel tracer, [11C]HG-10-102-01, which could potentially be used in PET imaging for studying the LRRK2 enzyme in Parkinson's disease. This tracer is derived from 4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-[11C]methoxyphenyl)(morpholino)methanone and has shown high radiochemical yield and purity, suggesting its suitability for diagnostic purposes in neurological disorders (Wang, Gao, Xu, & Zheng, 2017).

Inhibiting Tumor Necrosis Factor Alpha and Nitric Oxide

A study by Lei et al. (2017) focused on synthesizing 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, known to inhibit tumor necrosis factor alpha and nitric oxide. They developed a rapid and green synthetic method for compound 5, an intermediate in this process, highlighting the potential of these compounds in inflammatory and possibly oncological research (Lei, Wang, Xiong, & Lan, 2017).

PI3K and PIKKs Inhibition

Hobbs et al. (2019) discussed the pharmacophoric significance of 4-(Pyrimidin-4-yl)morpholines in inhibiting PI3K and PIKKs, crucial for cancer research. They emphasized the role of morpholine in forming key hydrogen bonds and conferring selectivity in kinase inhibition, underscoring its potential in developing cancer therapeutics (Hobbs et al., 2019).

Synthesis of Novel Pyrazolo[1,5-a]pyrimidines

The study by Wu et al. (2010) focused on the synthesis of novel 6-aryl-3-cyano-5-alkylamino/arylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones. These compounds, derived from the chemical structure of interest, show potential in various chemical applications and add to the pool of pyrazolo[4,3-d]pyrimidin derivatives, which are significant in medicinal chemistry (Wu, Hu, Shen, Brémond, & Guo, 2010).

Future Directions

The future directions for “4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine” and similar compounds could involve further exploration of their biological and pharmacological activities . Additionally, the development of novel synthetic methodologies could also be a potential area of research .

properties

IUPAC Name

4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-13-3-5-15(6-4-13)16-12-19-22-17(11-14(2)20-18(16)22)21-7-9-23-10-8-21/h3-6,11-12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUCPGXKTWVBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCOCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322190
Record name 4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49664984
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

900869-56-9
Record name 4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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